FX-11

Descripción general

Descripción

FX11 es un inhibidor potente, selectivo, reversible y competitivo de la lactato deshidrogenasa A (LDHA). Tiene un valor de Ki de 8 μM y se sabe que reduce los niveles de ATP, induce estrés oxidativo y promueve la producción de especies reactivas de oxígeno (ROS), lo que lleva a la muerte celular. FX11 ha mostrado una actividad antitumoral significativa en xenotrasplantes de linfoma y cáncer de páncreas .

Aplicaciones Científicas De Investigación

FX11 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar las vías metabólicas y la inhibición enzimática.

Biología: Investigado por sus efectos en el metabolismo celular y el estrés oxidativo.

Medicina: Explorado por su potencial como agente antitumoral en la investigación del cáncer.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y descubrimiento de fármacos

Mecanismo De Acción

FX11 ejerce sus efectos inhibiendo la lactato deshidrogenasa A (LDHA), una enzima involucrada en la conversión de piruvato a lactato. Al inhibir LDHA, FX11 reduce los niveles de ATP, induce estrés oxidativo y promueve la producción de ROS, lo que lleva a la muerte celular. Este mecanismo es particularmente eficaz en las células cancerosas, que dependen en gran medida de la glucólisis para la producción de energía .

Análisis Bioquímico

Biochemical Properties

FX-11 plays a crucial role in biochemical reactions by inhibiting the activity of lactate dehydrogenase A (LDHA). LDHA is an enzyme that catalyzes the conversion of pyruvate to lactate, a key step in the glycolytic pathway. By inhibiting LDHA, this compound disrupts this pathway, leading to a reduction in ATP production and an increase in oxidative stress. This inhibition is competitive and reversible, with a Ki of 8 μM . This compound also interacts with other biomolecules, such as AMP kinase, which is activated in response to the reduced ATP levels, leading to the phosphorylation of acetyl-CoA carboxylase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound reduces ATP levels, induces oxidative stress, and promotes the production of reactive oxygen species (ROS), ultimately leading to cell death . This compound has been shown to inhibit cell proliferation in several cancer cell lines, including BxPc-3 and MIA PaCa-2 . Additionally, this compound influences cell signaling pathways, such as the activation of AMP kinase and the phosphorylation of acetyl-CoA carboxylase . These effects disrupt cellular metabolism and energy homeostasis, making this compound a potent anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with LDHA, leading to the inhibition of the enzyme’s activity. This compound competes with NADH for binding to LDHA, thereby preventing the conversion of pyruvate to lactate . This inhibition results in a buildup of pyruvate and a decrease in lactate production, disrupting the glycolytic pathway. The reduction in ATP levels activates AMP kinase, which in turn phosphorylates acetyl-CoA carboxylase, further altering cellular metabolism . This compound also induces oxidative stress and ROS production, contributing to its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound can induce oxidative stress and cell death within 24-48 hours of treatment . Long-term effects of this compound include sustained inhibition of cell proliferation and tumor growth in animal models . These findings suggest that this compound maintains its efficacy over extended periods, making it a reliable compound for research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving immunocompromised mice, this compound has been administered at doses ranging from 0.042 mg to 2 mg per kg of body weight . At lower doses, this compound effectively inhibits tumor growth and reduces LDHA activity in plasma and tumor lysates . Higher doses of this compound have been associated with increased oxidative stress and potential toxic effects . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily targeting the glycolytic pathway by inhibiting LDHA. This inhibition leads to a reduction in lactate production and an increase in pyruvate levels . This compound also affects the activity of pyruvate kinase M2 (PKM2), further disrupting glycolysis and altering cellular energy metabolism . Additionally, this compound has been shown to influence the PI3K/Akt-HIF-1α signaling pathway, which regulates glycolysis and immune responses in cells . These interactions underscore the multifaceted role of this compound in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm, where it exerts its inhibitory effects on LDHA . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of transporters that mediate its uptake . These factors contribute to the overall efficacy and bioavailability of this compound in vivo.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with LDHA and other metabolic enzymes . This compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its accumulation in the cytoplasm allows it to effectively inhibit LDHA and disrupt glycolysis . The cytoplasmic localization of this compound is crucial for its function as an LDHA inhibitor and its ability to induce oxidative stress and cell death in cancer cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de FX11 implica varios pasos, incluida la preparación de intermediarios y reacciones de acoplamiento finales. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran reactivos y catalizadores específicos .

Métodos de producción industrial

La producción industrial de FX11 sigue protocolos estándar para la síntesis de inhibidores de moléculas pequeñas. Esto implica síntesis orgánica a gran escala, purificación y procesos de control de calidad para garantizar la pureza y la eficacia del compuesto. Los métodos de producción se optimizan para la escalabilidad y la rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

FX11 principalmente se somete a reacciones típicas de compuestos orgánicos, que incluyen:

Oxidación: FX11 puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir FX11 en formas reducidas.

Sustitución: FX11 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Varios nucleófilos y electrófilos en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de FX11 .

Comparación Con Compuestos Similares

Compuestos similares

Gosipol: Otro inhibidor de LDHA con actividad antitumoral.

Oxamato: Un análogo del piruvato que inhibe LDHA.

Galloflavina: Un inhibidor no competitivo de LDHA.

Singularidad de FX11

FX11 es único debido a su alta selectividad y potencia como inhibidor de LDHA. Ha mostrado una actividad antitumoral significativa en modelos preclínicos, lo que lo convierte en un candidato prometedor para su posterior desarrollo en la terapia del cáncer .

Actividad Biológica

FX-11 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme involved in the process of aerobic glycolysis. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly neuroblastoma, due to its ability to inhibit tumor growth and induce apoptosis.

This compound functions as a reversible and competitive inhibitor of LDHA, with a reported inhibition constant () of approximately 8 μM . By blocking LDHA, this compound disrupts the conversion of pyruvate to lactate, thereby inhibiting aerobic glycolysis. This metabolic shift is particularly detrimental to cancer cells that rely heavily on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect.

In Vitro Studies

- Neuroblastoma Cell Lines : A study demonstrated that this compound significantly inhibited aerobic glycolysis and cell proliferation in several neuroblastoma cell lines. Specifically, it reduced lactate production by 89% in high LDHA-expressing cell lines (SK-N-AS and LAN-1) and 32% in a low LDHA-expressing line (BE(2)-C) at a concentration of 10 μM .

- Cell Cycle Arrest and Apoptosis : this compound treatment resulted in G1 cell cycle arrest and induced apoptosis, as evidenced by the cleavage of PARP and Caspase 3 in treated cells . The compound's ability to activate AMP-activated protein kinase (AMPK) further suggests a broader impact on cellular metabolism beyond glycolysis .

- Other Cancer Types : this compound has shown preclinical efficacy in other cancer types, including lymphoma, pancreatic cancer, osteosarcoma, and prostate cancer. In these contexts, it has been observed to inhibit cell proliferation and alter energy metabolism significantly .

Data Table: Summary of this compound Biological Activity

| Cell Line | LDHA Expression | Lactate Inhibition (%) | Cell Cycle Effect | Apoptosis Induction |

|---|---|---|---|---|

| SK-N-AS | High | 89% | G1 Arrest | Yes |

| LAN-1 | High | 95% | G1 Arrest | Yes |

| BE(2)-C | Low | 32% | G1 Arrest | Yes |

| BxPc-3 | Moderate | Not specified | Not specified | Yes |

| MIA PaCa-2 | Moderate | Not specified | Not specified | Yes |

Case Studies

Case Study 1: Neuroblastoma Treatment

In an experimental setup involving MYCN-amplified neuroblastoma cell lines, this compound was administered at concentrations ranging from 10 μM to 20 μM. The results indicated that all tested lines underwent significant growth arrest and apoptosis upon treatment with this compound, underscoring its potential as a therapeutic agent against aggressive neuroblastoma .

Case Study 2: Pancreatic Cancer

In pancreatic cancer cell lines BxPc-3 and MIA PaCa-2, this compound demonstrated inhibition of cell proliferation at concentrations up to 100 μM over a period of 72 hours. The mechanism involved alterations in cellular energy metabolism, leading to decreased ATP levels and subsequent cell death .

Propiedades

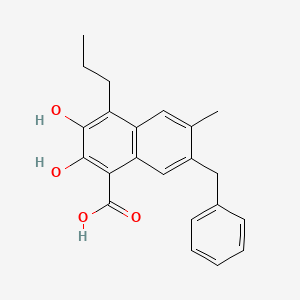

IUPAC Name |

7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPYVYFMCKYFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213971-34-7 | |

| Record name | 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.